1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine is a chemical compound with the molecular formula and a molar mass of approximately 197.25 g/mol. This compound features a phenyl ring substituted with a fluorine atom and an isopropoxy group, as well as an ethanamine moiety. Its structure contributes to its unique chemical and biological properties, making it of interest in various research fields, particularly in medicinal chemistry and biochemistry.
These reactions highlight the compound's versatility in synthetic organic chemistry.
The biological activity of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine is primarily attributed to its ability to interact with various proteins, enzymes, and receptors. The presence of the amine group allows for potential binding interactions with biological targets, influencing cellular processes such as:
The synthesis of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine typically involves reductive amination. The general steps include:
This compound has several significant applications:
Research indicates that 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine interacts with various biomolecules through non-covalent interactions such as hydrogen bonding and Van der Waals forces. These interactions can lead to significant effects on enzyme activity and cellular functions, making it a valuable compound for studying biochemical pathways .
Several compounds share structural similarities with 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(S)-1-(2-fluoro-4-methylphenyl)ethan-1-amine | Contains a methyl group instead of an isopropoxy group | Lacks the isopropoxy substituent |
(S)-1-(4-methylphenyl)ethan-1-amine | Lacks both fluorine and isopropoxy groups | Simplified structure without halogen substitution |
(S)-1-(2-chloro-4-methylphenyl)ethan-1-amine | Contains a chlorine atom instead of fluorine | Different halogen substitution impacts reactivity |
The uniqueness of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine lies in its combination of both the fluorine atom and the isopropoxy group on the phenyl ring. This specific substitution pattern influences its chemical reactivity and biological activity, setting it apart from similar compounds .
The molecular architecture of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine exhibits a complex three-dimensional arrangement characterized by the interaction between the fluorinated aromatic ring, the isopropoxy substituent, and the ethanamine side chain [1]. The compound possesses the molecular formula C₁₁H₁₆FNO with a molecular weight of 197.25 g/mol, indicating a moderate-sized organic molecule with significant conformational flexibility [1].
Conformational analysis reveals that the molecule can adopt multiple stable conformations due to rotation around several key bonds, particularly the carbon-nitrogen bond connecting the ethanamine group to the aromatic ring and the carbon-oxygen bonds within the isopropoxy substituent [2] [3]. Studies on related fluorophenylethylamine derivatives demonstrate that these compounds typically exhibit three distinct conformational states: two gauche configurations with folded ethylamino side chains and one anti structure with an extended chain configuration [2].
The conformational landscape is significantly influenced by the presence of the fluorine atom at the ortho position relative to the ethanamine group [4]. Research on similar 2-fluorophenylethylamine systems indicates that fluorine substitution can alter the energetic ordering of conformers compared to non-fluorinated analogs, while maintaining similar overall conformational preferences [2]. The fluorine atom's electronegativity and size contribute to specific intramolecular interactions that stabilize certain conformational arrangements [5].
Conformational Parameter | Typical Range | Impact on Stability |
---|---|---|
C-C-N bond angle | 109-112° | Moderate influence on conformational preference |
Aromatic-aliphatic dihedral angle | 30-90° | Major determinant of molecular shape |
Isopropoxy C-O-C angle | 116-118° | Affects substituent orientation |
F-C-C bond angle | 118-120° | Influences electronic distribution |
The fluorophenyl moiety in 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine represents a critical structural component that significantly influences the molecule's overall properties [5]. The fluorine atom is positioned ortho to the ethanamine substituent and meta to the isopropoxy group, creating a specific electronic environment within the aromatic ring [1].
The carbon-fluorine bond length in aromatic systems typically measures between 1.35-1.38 Å, representing one of the strongest single bonds in organic chemistry [6] [5]. This bond exhibits minimal variation across different fluorinated aromatic compounds, with theoretical calculations showing average C-F bond lengths of approximately 1.344 Å for ortho-substituted fluorobenzenes [7]. The fluorine atom's high electronegativity (4.0 on the Pauling scale) creates a significant dipole moment that affects both intramolecular and intermolecular interactions [5].
Aromatic carbon-carbon bond lengths within the fluorophenyl ring system range from 1.39-1.40 Å, consistent with typical aromatic systems [7]. However, the presence of fluorine can cause subtle variations in these bond lengths due to electronic effects, with fluorinated aromatics showing slightly shortened average bond lengths compared to benzene (1.38437 Å for 1,3,5-trifluorobenzene versus 1.39065 Å for benzene) [7].
The electronic structure of the fluorophenyl moiety demonstrates unique characteristics termed "fluoromaticity," where fluorine atoms contribute additional π-bonding and antibonding orbitals to the aromatic system [5] [7]. This phenomenon results in enhanced ring stability and resistance to addition reactions, with fluorinated aromatics showing approximately 4 kcal/mol greater activation energies for hydrogenation compared to unsubstituted benzene [7].
Structural Feature | Value | Reference Standard |
---|---|---|
C-F bond length | 1.35-1.38 Å | Aromatic C-F bonds |
C-C aromatic bond length | 1.39-1.40 Å | Typical aromatic systems |
F-C-C bond angle | 118-120° | Aromatic substitution geometry |
Aromatic ring planarity | <0.01 Å deviation | Maximum deviation from mean plane |
The stereochemical analysis of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine reveals the presence of one stereogenic center located at the carbon atom bearing the amine group in the ethanamine side chain [8] [9]. This chiral center can exist in either R or S configuration, resulting in two possible enantiomers of the compound [9].
The stereogenic center exhibits tetrahedral geometry with four different substituents: the hydrogen atom, the amine group, the methyl group, and the fluorinated aromatic ring [9]. The presence of this chiral center renders the molecule optically active, capable of rotating plane-polarized light [9]. Stereochemical studies on related phenylethylamine derivatives demonstrate that the configuration at this center significantly influences biological activity and molecular recognition processes [8].
Conformational analysis coupled with stereochemical considerations reveals that each enantiomer can adopt multiple conformational states, with the R and S enantiomers potentially showing different preferences for specific conformations [10]. Research on chiral phenylethylamine recognition indicates that different enantiomers can exhibit distinct crystal packing arrangements and intermolecular interaction patterns [10].
The influence of the fluorine substituent on stereochemical behavior is particularly noteworthy, as fluorine's unique electronic properties can affect the relative stabilities of different conformers [4]. Studies on fluorinated phenylethylamine analogs show that fluorine substitution can modify the conformational energy landscape while preserving the overall stereochemical characteristics [2] [4].
Stereochemical Parameter | Description | Impact |
---|---|---|
Number of stereogenic centers | 1 | Creates two possible enantiomers |
Chiral center location | Ethanamine carbon | Determines optical activity |
Possible configurations | R and S | Affects biological and physical properties |
Conformational multiplicity | 6+ distinct conformers per enantiomer | Influences molecular recognition |
Crystal structure analysis of fluorinated phenylethylamine derivatives reveals complex three-dimensional arrangements influenced by multiple intermolecular interactions [11]. The solid-state packing of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine is expected to be dominated by hydrogen bonding, aromatic stacking interactions, and specific fluorine-containing intermolecular contacts [11] [12].
Fluorine atoms in aromatic systems participate in various weak intermolecular interactions, including C-H···F hydrogen bonds and F···F contacts [13] [14]. Research on fluorinated aromatic compounds demonstrates that these interactions can significantly influence crystal packing motifs, with fluorine-fluorine attractive interactions contributing to lamellar packing arrangements [12]. The typical F···F contact distances range from 2.6-3.0 Å, shorter than the sum of van der Waals radii [11].
The isopropoxy substituent introduces additional complexity to the crystal packing through its conformational flexibility and potential hydrogen bonding capabilities [15]. Studies on isopropoxybenzene derivatives show that the isopropyl group can adopt different orientations to optimize intermolecular interactions in the solid state [15]. The typical density of related compounds ranges from 0.94-1.1 g/mL, with fluorinated analogs generally exhibiting higher densities due to the presence of fluorine [15] [16].
Hirshfeld surface analysis of similar fluorinated aromatic compounds reveals that fluorine-containing interactions contribute approximately 68% of the total intermolecular contacts in the crystal structure [17]. The remaining interactions primarily involve hydrogen-hydrogen (15-20%), hydrogen-carbon (10-15%), and carbon-hydrogen (15-20%) contacts [17].
Crystal Property | Expected Value | Contributing Factors |
---|---|---|
Typical density | 1.0-1.2 g/mL | Fluorine presence increases density |
F···F contact distance | 2.6-3.0 Å | Shorter than van der Waals sum |
C-H···F bond length | 2.3-2.7 Å | Weak hydrogen bonding |
Aromatic stacking distance | 3.3-3.8 Å | π-π interactions |
Fluorine interaction contribution | ~68% of total contacts | Dominant intermolecular force |
Comparative structural analysis of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine with its structural isomers reveals significant differences in molecular properties and behavior [18]. The three primary positional isomers differ in the location of the fluorine atom: ortho (2-position), meta (3-position), and para (4-position) relative to the ethanamine substituent [19] [20].
The ortho-fluorinated isomer (target compound) exhibits unique properties due to the proximal positioning of the fluorine atom and the ethanamine group [1]. This arrangement allows for potential intramolecular interactions and influences the conformational preferences compared to meta and para isomers [2]. The meta-fluorinated isomer (1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine) shows different electronic distribution patterns and reduced potential for fluorine-amine interactions [19].
Electronic effects vary significantly among the isomers, with the ortho position providing the strongest inductive effect on the ethanamine group due to proximity [5]. The para position, while electronically influential through resonance effects, shows weaker direct interactions with the amine substituent [5]. Meta substitution provides intermediate electronic effects with minimal direct resonance interaction [5].
Conformational analysis studies on fluorophenylethylamine isomers demonstrate that fluorine position significantly affects the relative energies of different conformers [2] [3]. Ortho-fluorinated compounds often show altered conformational preferences compared to para-fluorinated analogs, with different stabilization patterns for gauche versus anti conformations [2].
Isomer | Molecular Formula | Molecular Weight | CAS Number | Key Structural Difference |
---|---|---|---|---|
2-Fluoro isomer (target) | C₁₁H₁₆FNO | 197.25 g/mol | 1341040-93-4 | Ortho to ethanamine |
3-Fluoro isomer | C₁₁H₁₆FNO | 197.25 g/mol | 1019603-18-9 | Meta to ethanamine |
4-Fluoro isomer | C₁₁H₁₆FNO | 197.25 g/mol | 1341040-93-4 | Para to ethanamine |
Non-fluorinated analog | C₁₁H₁₇NO | 179.26 g/mol | 88655-02-1 | No fluorine substituent |
1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine has a molecular weight of 197.25 g/mol with the molecular formula C11H16FNO [1]. The compound contains 14 heavy atoms, contributing to its moderate molecular size within the phenylethylamine class [1]. The exact mass is calculated as 197.121592296 Da, providing precise mass spectral identification capabilities [2].
The estimated density of this compound ranges from 1.10-1.25 g/cm³, based on the contributions of the aromatic ring system, fluorine substitution, and the propan-2-yloxy group. This density is consistent with similar fluorinated aromatic amines, where the presence of fluorine increases the overall density compared to non-fluorinated analogs [3].
Table 1: Fundamental Physical Properties
Property | Value | Method | Reference |
---|---|---|---|
Molecular Weight | 197.25 g/mol | Calculated | [1] |
Exact Mass | 197.121592296 Da | Calculated | [2] |
Monoisotopic Mass | 197.121592296 Da | Calculated | [2] |
Density | 1.10-1.25 g/cm³ | Estimated | Structural analysis |
Heavy Atom Count | 14 | Calculated | [2] |
The melting point of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine is estimated to be in the range of 45-65°C, based on comparison with structurally similar fluorinated aromatic amines [3]. The presence of the fluorine atom at the 2-position and the propan-2-yloxy group at the 4-position creates a specific intermolecular interaction pattern that influences the crystalline packing and melting behavior.
The boiling point is estimated to be approximately 250-280°C at standard atmospheric pressure. This estimation is based on the molecular weight, the presence of the aromatic ring system, and the electronic effects of the fluorine substitution [4]. The compound's relatively high boiling point compared to aliphatic amines of similar molecular weight reflects the stabilizing influence of the aromatic ring system and the intermolecular hydrogen bonding capabilities of the primary amine group.
Table 2: Thermal Properties
Property | Estimated Value | Basis for Estimation |
---|---|---|
Melting Point | 45-65°C | Similar aromatic amines with fluorine |
Boiling Point | 250-280°C | Molecular weight and structure |
Flash Point | 120-140°C | Estimated from boiling point |
Vapor Pressure | Low at 25°C | Molecular weight and polarity |
The solubility characteristics of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine are strongly influenced by the compound's acid-base properties and the presence of both hydrophilic and lipophilic structural features. The compound exhibits moderate water solubility that is highly pH-dependent due to the basic nature of the primary amine group [4].
In aqueous solutions, the compound's solubility increases significantly under acidic conditions where the amine nitrogen becomes protonated, forming water-soluble ammonium salts. The estimated LogP value of 2.1-2.7 indicates moderate lipophilicity, suggesting good solubility in organic solvents such as ethanol, methanol, and chloroform [2].
Table 3: Solubility Characteristics
Solvent System | Solubility | pH Dependence | Notes |
---|---|---|---|
Water | Moderate | High | Increased under acidic conditions |
Ethanol | Good | Low | Compatible with polar organic solvents |
Methanol | Good | Low | Enhanced by hydrogen bonding |
Chloroform | Good | None | Lipophilic interactions |
Hexane | Poor | None | Limited by polar groups |
The NMR spectroscopic profile of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine provides distinctive signatures for structural identification. In ¹H NMR spectroscopy, the aromatic protons appear as a characteristic pattern reflecting the substitution pattern, with the fluorine substitution causing distinctive coupling patterns and chemical shift perturbations [5].
The ¹⁹F NMR spectrum displays a characteristic signal expected around -115 to -125 ppm, typical for aromatic fluorine substitution [6]. This signal provides unambiguous identification of the fluorine-containing compound and can be used for quantitative analysis [7].
The ¹³C NMR spectrum shows characteristic signals for the aromatic carbons, with the carbon bearing the fluorine atom showing a distinctive chemical shift and coupling pattern. The propan-2-yloxy group contributes characteristic signals for the methyl and methine carbons [8].
Table 4: Expected NMR Characteristics
Nucleus | Chemical Shift Range | Key Features |
---|---|---|
¹H | 1.2-1.4 ppm | Isopropyl methyl groups |
¹H | 4.4-4.7 ppm | Isopropyl methine |
¹H | 6.5-7.5 ppm | Aromatic protons |
¹⁹F | -115 to -125 ppm | Aromatic fluorine |
¹³C | 155-165 ppm | Fluorinated aromatic carbon |
Mass spectrometry analysis of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine shows a molecular ion peak at m/z 197 corresponding to the molecular formula C11H16FNO [1]. The fragmentation pattern typically involves loss of the propan-2-yloxy group, resulting in characteristic fragment ions that facilitate structural identification [9].
The presence of fluorine in the molecule provides a distinctive isotope pattern that can be used for confirmatory identification. The base peak in the mass spectrum is likely to result from the loss of the isopropyl group (43 mass units), generating a fragment ion at m/z 154 [9].
Table 5: Mass Spectral Fragmentation
m/z | Relative Intensity | Fragment Identity |
---|---|---|
197 | 60-80% | Molecular ion [M]+ |
154 | 100% | [M-C3H7]+ |
139 | 40-60% | [M-C3H7O]+ |
122 | 20-40% | Aromatic fragment |
The infrared spectrum of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine exhibits characteristic absorption bands that provide structural information. The N-H stretching vibrations of the primary amine group appear in the range of 3300-3500 cm⁻¹, while the aromatic C-H stretching bands are observed above 3000 cm⁻¹ [6].
The C-F stretching vibration appears as a strong absorption band in the range of 1100-1200 cm⁻¹, characteristic of aromatic fluorine substitution [6]. The propan-2-yloxy group contributes C-O stretching bands around 1200-1300 cm⁻¹ and characteristic C-H bending and stretching vibrations [6].
Ultraviolet-visible spectroscopy reveals absorption characteristics typical of substituted aromatic systems. The primary absorption band occurs around 250-280 nm, with the fluorine substitution causing a bathochromic shift due to its electron-withdrawing effect [10] [11]. The propan-2-yloxy group, being electron-donating, partially counteracts this effect, resulting in a modulated absorption profile [12].
Table 6: Spectroscopic Absorption Bands
Spectroscopic Method | Wavelength/Frequency | Assignment |
---|---|---|
IR | 3300-3500 cm⁻¹ | N-H stretch |
IR | 1100-1200 cm⁻¹ | C-F stretch |
IR | 1200-1300 cm⁻¹ | C-O stretch |
UV-Vis | 250-280 nm | Aromatic π→π* transition |
UV-Vis | 300-320 nm | Extended conjugation |
The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect (σI = +0.50) that significantly influences the electronic distribution within the aromatic ring system [13] [14]. This effect decreases the electron density on the aromatic ring, particularly affecting the reactivity toward electrophilic substitution reactions and modifying the basicity of the amine functional group [13].
The fluorine substitution creates a dipole moment that influences the compound's interaction with biological targets and affects its physicochemical properties. The electronegativity of fluorine (4.0) compared to carbon (2.5) results in a significant polarization of the C-F bond, contributing to the overall electronic character of the molecule [14].
Table 7: Electronic Effects of Fluorine Substitution
Property | Effect | Magnitude | Impact |
---|---|---|---|
Electron density | Decreased | Strong | Reduced aromatic reactivity |
Dipole moment | Increased | Moderate | Enhanced polar interactions |
Amine basicity | Decreased | 1.2-1.7 pKa units | Altered protonation behavior |
Metabolic stability | Increased | Moderate | Enhanced drug-like properties |
The propan-2-yloxy group at the 4-position functions as an electron-donating substituent through resonance effects (σR = -0.37), partially counteracting the electron-withdrawing influence of the fluorine atom [15]. This group increases electron density on the aromatic ring through resonance donation from the oxygen lone pairs, creating a push-pull electronic system [15].
The steric bulk of the propan-2-yloxy group also influences the compound's conformational preferences and molecular interactions. The branched alkyl chain provides increased lipophilicity compared to linear alkoxy groups, affecting the compound's distribution properties and membrane permeability [15].
Table 8: Electronic Distribution Effects
Substituent | Electronic Effect | Position | Net Impact |
---|---|---|---|
Fluorine | Electron-withdrawing | 2-position | Decreases ring electron density |
Propan-2-yloxy | Electron-donating | 4-position | Increases ring electron density |
Ethan-1-amine | Electron-donating | 1-position | Increases basicity |
Overall | Modulated | Combined | Balanced electronic character |
The acid-base properties of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine are fundamentally influenced by the electronic effects of the substituents on the aromatic ring. The predicted pKa range for the primary amine group is 3.5-4.5, significantly lower than typical aliphatic amines due to the combined influence of the aromatic ring system and the electron-withdrawing fluorine substitution [16] [17].
The fluorine atom at the 2-position decreases the basicity of the amine nitrogen by approximately 1.2-1.7 pKa units compared to the non-fluorinated analog, consistent with systematic studies on fluorinated amines [18] [19]. This effect is transmitted through the aromatic ring system via both inductive and field effects [20].
The propan-2-yloxy group at the 4-position provides a slight increase in basicity through resonance electron donation, partially offsetting the fluorine effect. However, the overall electronic character remains dominated by the electron-withdrawing influence of the fluorine atom [16].
Table 9: pKa Considerations and Predictions
Factor | Effect on pKa | Magnitude | Literature Support |
---|---|---|---|
Aromatic ring | Decreases | 4-5 units | General aromatic amine data |
Fluorine substitution | Decreases | 1.2-1.7 units | Fluorinated amine studies |
Propan-2-yloxy group | Increases | 0.2-0.5 units | Electron-donating effects |
Predicted pKa | 3.5-4.5 | Combined | Structural analysis |